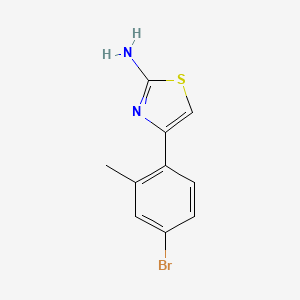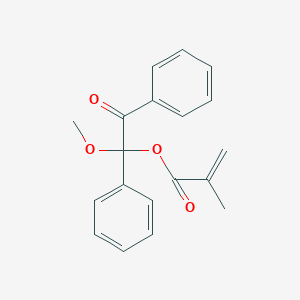
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has various applications in scientific research and industry. The compound’s molecular formula is C19H18O4, and it is characterized by the presence of methoxy, oxo, diphenylethyl, and methylprop-2-enoate groups.
Métodos De Preparación
The synthesis of 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate typically involves esterification reactions. The process starts with readily available raw materials and proceeds through a series of steps under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may vary, but they generally follow similar principles. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve efficient production.
Análisis De Reacciones Químicas
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis. Its unique structure allows for the formation of various complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester: This compound has a similar ester structure but differs in the presence of a dioxolan ring.
(1-methoxy-2-oxo-1,2-diphenylethyl) 2-methylprop-2-enoate: This is another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
643014-63-5 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(1-methoxy-2-oxo-1,2-diphenylethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H18O4/c1-14(2)18(21)23-19(22-3,16-12-8-5-9-13-16)17(20)15-10-6-4-7-11-15/h4-13H,1H2,2-3H3 |
Clave InChI |
RCRFBGMCRPRAPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


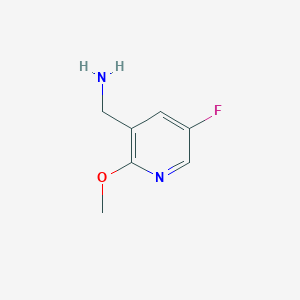
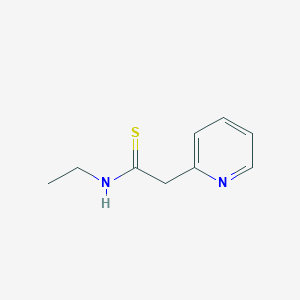
![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)
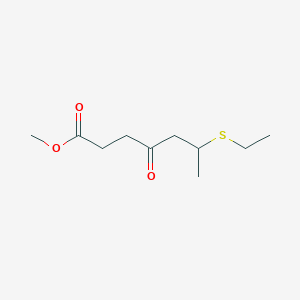
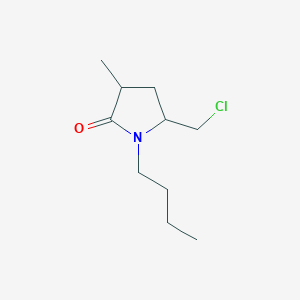
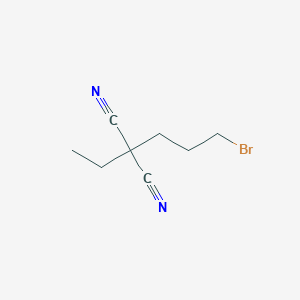
propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
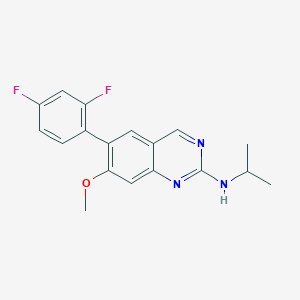
![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
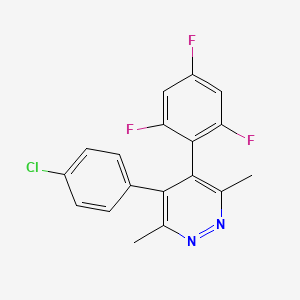
![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
